[4-Amino-2-(trifluoromethoxy)phenyl]methanol
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Overview
Description
[4-Amino-2-(trifluoromethoxy)phenyl]methanol is an organic compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of [4-Amino-2-(trifluoromethoxy)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-2-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
[4-Amino-2-(trifluoromethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [4-Amino-2-(trifluoromethoxy)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Similar structure but lacks the amino and hydroxyl groups.
4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of the amino and hydroxyl groups.
Uniqueness
[4-Amino-2-(trifluoromethoxy)phenyl]methanol is unique due to the presence of all three functional groups (amino, trifluoromethoxy, and hydroxyl) on the benzene ring. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
[4-amino-2-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3,13H,4,12H2 |
InChI Key |
HHWKUNDGTJOHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)CO |
Origin of Product |
United States |
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